N-Methyl-N-formylhydrazine

Vue d'ensemble

Description

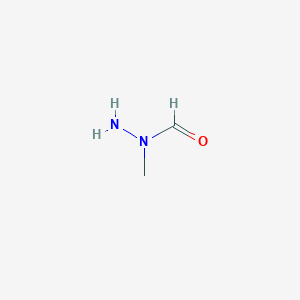

N-Methyl-N-formylhydrazine is a chemical compound with the molecular formula C2H6N2O. It is a toxic and mutagenic substance found as an active intermediate in the poison gyromitrin, which is present in the false morel mushroom (Gyromitra esculenta) . This compound is known for its inhibitory effects on human intestinal diamine oxidase .

Méthodes De Préparation

N-Methyl-N-formylhydrazine can be synthesized through several methods. One common synthetic route involves the reaction of methylhydrazine with ethyl formate in ethanol under reflux conditions for six hours, yielding the compound with a 75% yield

Analyse Des Réactions Chimiques

N-Methyl-N-formylhydrazine undergoes various chemical reactions, including oxidation and metabolism. During oxidation, it forms intermediates such as diazenium ions and radicals . Common reagents used in these reactions include rat liver microsomes, which facilitate the formation of formaldehyde and acetaldehyde as major products . These reactions are significant in understanding the compound’s carcinogenic properties.

Applications De Recherche Scientifique

N-Methyl-N-formylhydrazine has several scientific research applications. It is used as a non-competitive inhibitor of human intestinal diamine oxidase, making it valuable in studies related to histamine metabolism and intestinal diseases . Additionally, its toxic and mutagenic properties are of interest in cancer research, particularly in understanding the mechanisms of carcinogenesis . The compound’s role in inhibiting diamine oxidase also makes it relevant in pharmacological research.

Mécanisme D'action

The mechanism of action of N-Methyl-N-formylhydrazine involves its inhibitory effects on diamine oxidase. It acts as a non-competitive inhibitor, binding to the enzyme and preventing its normal function . During its metabolism, the compound undergoes oxidation to form diazenium ions and radicals, which are believed to play a role in its carcinogenic effects . These intermediates can cause DNA damage and contribute to the development of cancer.

Comparaison Avec Des Composés Similaires

N-Methyl-N-formylhydrazine is similar to other hydrazine derivatives, such as hydrazine, methylhydrazine, and phenylhydrazine . its unique structure, with both a methyl and formyl group attached to the hydrazine moiety, gives it distinct properties. Unlike other hydrazine derivatives, this compound is specifically known for its role as an intermediate in the poison gyromitrin and its potent inhibitory effects on diamine oxidase .

Activité Biologique

N-Methyl-N-formylhydrazine (MFH) is a compound primarily derived from the mushroom Gyromitra esculenta, commonly known as false morel. This compound has garnered attention due to its carcinogenic properties, and understanding its biological activity is crucial for assessing its health risks.

MFH is a hydrazine derivative that undergoes metabolic conversion in the human body. It is primarily formed from gyromitrin, which is hydrolyzed in the stomach. The metabolic pathway includes conversion to N-methylhydrazine (MH), another toxic compound. The metabolism of MFH involves oxidative processes that produce formaldehyde and acetaldehyde, which are significant due to their potential roles in carcinogenesis .

Table 1: Metabolic Pathway of MFH

| Compound | Precursor | Metabolite |

|---|---|---|

| Gyromitrin | - | This compound (MFH) |

| This compound (MFH) | Gyromitrin | N-Methylhydrazine (MH) |

Toxicological Studies

Numerous studies have been conducted to evaluate the toxicity and carcinogenic potential of MFH. Animal studies have demonstrated that MFH can induce tumors in various organs, including the liver, lungs, and gallbladder.

Case Study: Tumor Induction in Mice

- Study Design : Lifetime exposure of Swiss mice to MFH via drinking water.

- Findings : Increased incidence of liver, lung, gallbladder, and bile duct tumors was observed in both male and female mice .

- Histopathological Findings : Tumors were classified as benign hepatomas, liver cell carcinomas, and adenocarcinomas .

Table 2: Summary of Carcinogenic Studies

| Study Reference | Model Organism | Route of Administration | Tumor Types Induced |

|---|---|---|---|

| Toth & Nagel (1978) | Swiss Mice | Drinking Water | Liver, Lung, Gallbladder |

| Toth et al. (1979) | Swiss Mice | Drinking Water | Lung, Liver, Blood Vessel |

| Toth & Patil (1980) | Swiss Mice | Subcutaneous Injection | Lung Tumors |

| Toth & Patil (1983) | Swiss Mice | Weekly Injections | Increased Lung Tumors |

The mechanisms through which MFH exerts its carcinogenic effects are not fully understood but are believed to involve the formation of reactive intermediates during its metabolism. These intermediates can lead to DNA damage and subsequent tumor development. The oxidation of MFH to diazenium ions or diazenes is a critical step that produces free radicals capable of causing cellular damage .

Human Health Implications

Given its carcinogenic nature, consumption of Gyromitra esculenta, which contains MFH, poses significant health risks. Reports indicate that individuals consuming these mushrooms may be at risk for developing various cancers due to the compound's toxicological profile. The LD50 values for acute toxicity have been recorded at 118 mg/kg in mice and 400 mg/kg in rats .

Propriétés

IUPAC Name |

N-amino-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-4(3)2-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFOTOSOKJMMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020840 | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758-17-8 | |

| Record name | Hydrazinecarboxaldehyde, 1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=758-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl-N-methylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-N-formylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL-N-METHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L13R06H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-FORMYLHYDRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.